3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
3-[1-(3,4-Dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound featuring a benzimidazole core substituted with a 3,4-dichlorobenzyl group at the 1-position and methyl groups at the 5- and 6-positions. The pyridinone moiety is linked to the benzimidazole via a 2-position bond.
Properties
IUPAC Name |
3-[1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O/c1-12-8-18-19(9-13(12)2)26(11-14-5-6-16(22)17(23)10-14)20(25-18)15-4-3-7-24-21(15)27/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAKLNSLFCQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dichlorobenzyl Group: The benzimidazole intermediate is then alkylated with 3,4-dichlorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyridinone Moiety: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H16Cl3N3
- Molecular Weight : 416.73 g/mol
- CAS Number : 344279-44-3
The structure features a benzimidazole core substituted with a dichlorobenzyl group and a pyridinone moiety, which contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibiotics to combat resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Anticancer Research
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxicity at low concentrations. The research highlighted its potential as a lead compound for further development into an anticancer drug .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited growth effectively at concentrations comparable to existing antibiotics .
Potential Industrial Applications
Beyond medicinal uses, there is potential for this compound in industrial applications such as:
- Agricultural Chemicals : Given its antimicrobial properties, it could be developed into a pesticide or fungicide.
- Material Science : The unique chemical structure may allow for incorporation into polymers or coatings that require antifungal or antibacterial properties.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinone moiety can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Acidity and Solubility
- The target compound’s acidity is likely modulated by the electron-withdrawing 3,4-dichlorobenzyl group, similar to the pKa of -3.96 observed in the sulfonyl-substituted analogue .
- The absence of polar groups (e.g., sulfonyl or nitrile) in the target compound suggests lower water solubility compared to and .
Thermal Stability
- Methyl and dichlorobenzyl substituents (as in the target compound) typically enhance thermal stability. ’s analogue has a predicted boiling point of 632.8°C, while ’s derivative lacks such data but shares robust aromatic stabilization .
Biological Activity
The compound 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS No. 860787-81-1) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 398.29 g/mol. Its structure features a benzimidazole core, which is a well-known scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The compound has shown promising activity against various bacterial strains:
- In Vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Bacterial Strain | MIC (µg/ml) | Standard Drug MIC (µg/ml) |
|---|---|---|
| S. aureus | 50 | 100 (ampicillin) |
| E. coli | 62.5 | 25 (ciprofloxacin) |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cytotoxicity Assays : In studies involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through various assays:
- In Vivo Models : Animal studies have shown that the compound reduces inflammation markers in models of induced arthritis and colitis, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives:
- Substituent Effects : The presence of the 3,4-dichlorobenzyl group enhances the lipophilicity and possibly the bioavailability of the compound. Modifications at other positions on the benzimidazole ring have been explored to improve potency and selectivity against specific targets .
Case Studies
Several case studies have documented the efficacy of similar benzimidazole derivatives:
- Case Study 1 : A derivative with a similar structure demonstrated effective antibacterial activity against MRSA strains, showcasing the potential for developing new antibiotics from this scaffold .
- Case Study 2 : Another study reported that benzimidazole derivatives showed synergistic effects when combined with existing antibiotics, enhancing their overall efficacy against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone?
- Methodology : The compound’s benzimidazole core can be synthesized via condensation reactions. For example, analogous structures (e.g., 2-(pyridin-2-yl)benzimidazoles) are prepared by reacting substituted benzimidazole precursors with halogenated aromatic intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. The 3,4-dichlorobenzyl group can be introduced via nucleophilic substitution using 3,4-dichlorobenzyl chloride .
- Key Steps :
Q. How should researchers characterize the thermal stability of this compound?
- Methodology : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical. For structurally similar benzimidazole derivatives, TGA reveals decomposition temperatures above 250°C, with mass loss steps correlating to functional group stability (e.g., dichlorobenzyl or pyridinone moieties) .
- Data Interpretation :
- Compare decomposition profiles with computational models (e.g., DFT calculations) to identify thermally labile regions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. What experimental design strategies optimize the synthesis yield of this compound?
Q. How can computational methods predict the reactivity of intermediates in this compound’s synthesis?
- Methodology : Density Functional Theory (DFT) calculations can model transition states and intermediates. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
